molecular formula C15H14BClO3 B1202386 Benzeneboronic acid, cyclic ((m-chlorophenoxy)methyl)ethylene ester CAS No. 2170-23-2

Benzeneboronic acid, cyclic ((m-chlorophenoxy)methyl)ethylene ester

Cat. No. B1202386
CAS RN: 2170-23-2
M. Wt: 288.5 g/mol
InChI Key: PCBYDAHNTZBILE-UHFFFAOYSA-N
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Description

Benzeneboronic acid cyclic [(m-chlorophenoxy)methyl]ethylene ester is a 1,3,2-dioxaborolane, a member of monochlorobenzenes and an aromatic ether.

Scientific Research Applications

1. Synthesis and Polymerization

Benzeneboronic acid and its esters, such as the cyclic ((m-chlorophenoxy)methyl)ethylene ester, are significant in the synthesis of polymers and polymer building blocks. For instance, the polymerization of cyclic phosphoric esters derived from similar compounds has been a subject of study, highlighting their importance in developing new polymeric materials (Korshak, Gribova, & Andreeva, 1958).

2. Derivatization and Gas Chromatography Analysis

These compounds are also used in the derivatization process for gas chromatography analysis. The fast derivatization of phenolic acids into derivatives amenable to gas chromatography has been demonstrated using treatment with methyl or ethyl chloroformate, which is relevant to the research on benzeneboronic acid esters (Hušek, 1992).

3. Reactivity and Stability Studies

Benzeneboronic esters exhibit unique reactivity and stability characteristics, which are crucial in various chemical syntheses and stability studies. Research on benzeneboronate derivatives of functionally diverse catechols, for example, sheds light on their stability and potential applications (Ketuly & Hadi, 2010).

4. Applications in Organic Synthesis

Furthermore, these compounds play a vital role in organic synthesis. The synthesis of cyclic ketene acetals and their copolymerization with oligo(ethylene glycol) methyl ether methacrylate, involving compounds related to benzeneboronic acid esters, exemplifies their application in organic chemistry (Delplace et al., 2013).

properties

CAS RN

2170-23-2

Product Name

Benzeneboronic acid, cyclic ((m-chlorophenoxy)methyl)ethylene ester

Molecular Formula

C15H14BClO3

Molecular Weight

288.5 g/mol

IUPAC Name

4-[(3-chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H14BClO3/c17-13-7-4-8-14(9-13)18-10-15-11-19-16(20-15)12-5-2-1-3-6-12/h1-9,15H,10-11H2

InChI Key

PCBYDAHNTZBILE-UHFFFAOYSA-N

SMILES

B1(OCC(O1)COC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Canonical SMILES

B1(OCC(O1)COC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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